7-Chloroquinoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

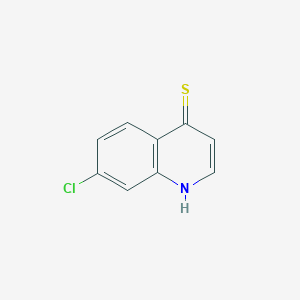

7-Chloroquinoline-4-thiol is a chemical compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development due to their broad spectrum of bioactivity .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.67 . The compound can be analyzed using high-performance liquid chromatography (HPLC) methods .Scientific Research Applications

Hypoglycemic Activity

Research by Bogdan et al. (2019) has identified 4-thio-7-chloroquinoline derivatives exhibiting significant hypoglycemic activity, which indicates their potential in diabetes treatment. These compounds were shown to reduce glucose levels in rats substantially, highlighting their promise as pharmacological drugs for diabetes management.

Antibacterial and Antifungal Activities

Melha's (2008) study on the transition metal complexes of thiosemicarbazone Schiff base derived from 7-Chloroquinoline-4-thiol showcases significant antibacterial and antifungal activities. The metal complexes were tested against various bacteria and fungi, exhibiting considerable inhibitory effects, suggesting their utility in addressing microbial infections Melha, K. A. (2008).

Antimalarial and Anticancer Agents

Several studies have focused on the synthesis of 7-chloroquinolinyl thioureas and their evaluation as potential antimalarial and anticancer agents. Mahajan et al. (2007) demonstrated that these derivatives exhibit potent in vitro antimalarial activity and selectivity towards cancer cells without cytotoxicity, indicating their therapeutic potential against malaria and cancer Mahajan, Aman et al. (2007).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been explored for their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. Wilhelm et al. (2014) found these compounds effective in decreasing seizure appearance and combating acute pain, presenting a new avenue for developing treatments against neurological and inflammatory conditions Wilhelm, E. A. et al. (2014).

Antiviral Activities

Mizuta et al. (2023) synthesized 7-chloro-4-aminoquinoline derivatives and evaluated them as anti-malarial and anti-viral agents, showing promise against malaria, influenza A virus (IAV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This highlights the potential of these compounds in treating co-infections of malaria and viruses, including COVID-19 Mizuta, S. et al. (2023).

Safety and Hazards

7-Chloroquinoline-4-thiol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Quinoline and its derivatives, including 7-Chloroquinoline-4-thiol, continue to be an area of active research due to their broad spectrum of bioactivities . They are being studied for potential applications in treating various diseases . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The key biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .

Pharmacokinetics

They are easily synthesized and affordable, making them suitable for use in developing regions .

Result of Action

The molecular and cellular effects of this compound’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .

properties

IUPAC Name |

7-chloro-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)

![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)

![1-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427736.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B427741.png)

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B427743.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B427744.png)

![5-{[2,6-bisnitro-4-(trifluoromethyl)phenyl]sulfanyl}-1-methyl-1H-tetraazole](/img/structure/B427748.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitropyridine](/img/structure/B427749.png)

![4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B427750.png)

![5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427752.png)

![5-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427753.png)